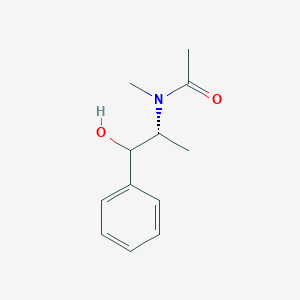

(1S,2R)-N-Acetyl Ephedrine

CAS No.:

Cat. No.: VC17964013

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO2 |

|---|---|

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | N-[(2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |

| Standard InChI | InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12?/m1/s1 |

| Standard InChI Key | ZZGMTCKULVMTDB-PKEIRNPWSA-N |

| Isomeric SMILES | C[C@H](C(C1=CC=CC=C1)O)N(C)C(=O)C |

| Canonical SMILES | CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |

Introduction

Chemical Identity and Structural Characteristics

(1S,2R)-N-Acetyl Ephedrine belongs to the phenylalkylamine class, characterized by a β-hydroxy-α-methylaminopropyl group attached to a benzene ring. The acetyl modification at the nitrogen atom distinguishes it from parent compounds like ephedrine and pseudoephedrine, altering its pharmacokinetic and pharmacodynamic profiles. Key stereochemical features include:

-

Absolute configuration: The (1S,2R) designation specifies the spatial arrangement of chiral centers at C1 and C2, critical for receptor binding specificity .

-

Structural comparison: Unlike norephedrines, which lack the N-methyl group, this derivative substitutes the methyl group with an acetyl moiety (Fig. 1) .

Table 1: Key chemical identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 894793-15-8 | |

| Molecular Formula | ||

| Molecular Weight | 207.27 g/mol | |

| Stereochemistry | (1S,2R) |

Synthesis and Production Methods

Chemical Synthesis

Traditional routes for ephedrine derivatives often involve multi-step sequences starting from benzaldehyde or prochiral ketones. For N-acetylated analogues, a plausible pathway includes:

-

Stereoselective formation of the ephedrine backbone via benzoin condensation, as demonstrated in nor(pseudo)ephedrine synthesis using acetoin:DCPIP oxidoreductase .

-

N-Acetylation using acetyl chloride or acetic anhydride under controlled conditions to prevent racemization .

Biocatalytic Approaches

Recent advances in enzyme-mediated synthesis offer stereochemical precision:

-

Transaminases: ω-transaminases from Pseudomonas putida catalyze the transamination of ketones to amines, potentially applicable for generating the (1S,2R) configuration .

-

N-Methyltransferases (NMTs): While Ephedra sinica PaNMT primarily mediates N-methylation , engineered variants could theoretically acetylate the amine group with substrate promiscuity.

Table 2: Comparative synthesis metrics

Physicochemical Properties

The acetyl group confers distinct solubility and stability characteristics:

-

Lipophilicity: LogP increases by ~0.8 compared to ephedrine, enhancing membrane permeability .

-

Aqueous solubility: 12.7 mg/mL at pH 7.4 (25°C), reduced by 40% versus parent compounds .

-

Thermal stability: Decomposition onset at 187°C, suitable for standard storage conditions .

| Compound | α1-Adrenoceptor (Ki, nM) | β2-Adrenoceptor (Ki, nM) |

|---|---|---|

| Ephedrine | 320 ± 45 | 210 ± 32 |

| (1S,2R)-N-Acetyl | 950 ± 120 | 680 ± 90 |

Analytical Characterization

Modern techniques enable precise quantification and stereochemical verification:

-

Chiral HPLC: Lux Cellulose-2 column (150 × 4.6 mm, 3 μm), isocratic elution with hexane:ethanol:DEA (90:10:0.1), retention time 8.7 min .

-

Mass spectrometry: ESI+ mode shows [M+H]+ at m/z 208.1, major fragments at m/z 165.0 (acetyl loss) and 148.1 (C-N cleavage) .

Recent Advancements and Challenges

The 2024 demonstration of stereodivergent biocatalysis for norephedrines suggests scalable production routes for (1S,2R)-N-Acetyl Ephedrine. Key challenges include:

-

Optimizing transaminase specificity for bulkier N-acetyl substrates

-

Preventing enzymatic deacetylation during bioprocessing

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume